Product packaging for 3-Methyl-7-azaindole-5-boronic acid(Cat. No.:CAS No. 1454301-64-4)

3-Methyl-7-azaindole-5-boronic acid

Cat. No.: B1390529
CAS No.: 1454301-64-4
M. Wt: 175.98 g/mol
InChI Key: LBJYMXXCGNAOIP-UHFFFAOYSA-N
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Description

Significance of Azaindole Scaffolds in Modern Organic Synthesis

Azaindoles, also known as pyrrolopyridines, are heterocyclic compounds that are bioisosteres of indole (B1671886) and purine (B94841) systems. pharmablock.com This structural similarity to endogenous molecules has made them "privileged structures" in medicinal chemistry. pharmablock.comrsc.org The incorporation of a nitrogen atom into the indole's benzene (B151609) ring can modulate physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity, which can in turn influence a molecule's biological activity and pharmacokinetic profile. pharmablock.comnih.govresearchgate.net

Azaindole derivatives are integral components of numerous biologically active compounds and have been investigated for the treatment of a wide array of diseases, including cancer, HIV, Alzheimer's disease, and diabetes. rsc.orgnih.govnih.gov For example, the 7-azaindole (B17877) core is found in the FDA-approved cancer drugs Vemurafenib and Pexidartinib. pharmablock.comresearchgate.net The ability of the 7-azaindole scaffold's nitrogen atom to act as a hydrogen bond acceptor is particularly crucial for its interaction with biological targets like protein kinases. researchgate.net The high demand for these scaffolds has spurred the development of diverse synthetic methodologies to create functionalized azaindole derivatives. rsc.orgorganic-chemistry.orgresearchgate.net

Importance of Boronic Acid Derivatives in Cross-Coupling Methodologies

Boronic acids and their derivatives, such as boronic esters, are indispensable reagents in modern organic synthesis. amerigoscientific.comnih.gov Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. amerigoscientific.comnih.govrsc.org This reaction is favored for its operational simplicity, mild reaction conditions, and the generally low toxicity of boron-containing reagents and byproducts. nih.govacs.org

These organoboron compounds are valued for their stability to air and moisture, and their compatibility with a wide range of functional groups. amerigoscientific.comnih.gov This robustness allows for their use in complex molecular syntheses and late-stage functionalization, critical steps in drug discovery and development. nih.gov The versatility of boronic acids extends beyond Suzuki coupling to other transition metal-catalyzed reactions, enabling the formation of carbon-heteroatom bonds as well. amerigoscientific.comrsc.org The development of various boronic esters, such as pinacol (B44631) esters, has further enhanced their utility by improving stability and allowing for more controlled reactivity. amerigoscientific.comnih.govacs.org

Research Landscape of 3-Methyl-7-azaindole-5-boronic Acid as a Versatile Synthetic Intermediate

This compound, often used in its more stable pinacol ester form, represents a powerful conjunction of the aforementioned scaffolds. chemwhat.com This reagent provides chemists with a pre-functionalized building block, ready for incorporation into larger molecules via cross-coupling reactions. The methyl group at the 3-position and the boronic acid at the 5-position of the 7-azaindole core allow for directed and selective synthesis.

Research demonstrates the utility of this intermediate in constructing more complex, substituted azaindole derivatives. For instance, the boronic acid moiety at the C5 position can be readily coupled with various aryl or heteroaryl halides. A patent describes the installation of a boronic acid at the C5 position of a protected 7-azaindole, which is then used in a Suzuki reaction to synthesize 5-aryl derivatives. epo.org

Furthermore, synthetic routes have been developed to create diversely substituted 7-azaindoles by leveraging the reactivity of different positions on the ring. In one study, a 7-azaindole core was first functionalized at the 5-position with a pyrazole (B372694) group via a Suzuki reaction using a pyrazoleboronic acid pinacol ester. nih.gov The resulting intermediate was then further modified at the 3-position, showcasing a strategy where the 5-position is addressed before subsequent functionalization, a pathway for which this compound would be a key starting material. nih.gov The reactivity of the 7-azaindole system in Suzuki-Miyaura couplings has been shown to tolerate a variety of functional groups on the coupling partner, including both electron-donating and electron-withdrawing substituents. nih.govacs.org This highlights the robustness of the methodology and the broad applicability of boronic acid-functionalized azaindoles like the title compound.

Below is a table summarizing the results of Suzuki-Miyaura cross-coupling reactions on a related 7-azaindole system, demonstrating the feasibility and efficiency of coupling at the azaindole core.

Table 1: Examples of Suzuki-Miyaura C3-Arylation of a 6-Chloro-1-methyl-7-azaindole Precursor (Data adapted from a study on a similar system to illustrate typical reaction outcomes) acs.org

Aryl Boronic Acid SubstituentProductYield (%)
Phenyl10a85
p-Methylphenyl10b89
m-Methylphenyl10c93
p-Methoxyphenyl10d93
p-Fluorophenyl10e79
3,5-Bis(trifluoromethyl)phenyl10f67
Naphthyl10g92
Benzo[d] pharmablock.comamerigoscientific.comdioxole10h76

This versatility makes this compound a valuable intermediate for generating libraries of novel compounds for biological screening and materials development. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O2 B1390529 3-Methyl-7-azaindole-5-boronic acid CAS No. 1454301-64-4

Properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYMXXCGNAOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC=C2C)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 7 Azaindole 5 Boronic Acid and Its Functionalized Analogs

Strategies for Constructing the 3-Methyl-7-azaindole (B138285) Core

The functionalization of the 7-azaindole (B17877) ring system presents a synthetic challenge due to the potential for reactions to occur at multiple positions on both the pyrrole (B145914) and pyridine (B92270) rings. worktribe.comrsc.orgscispace.com Achieving regioselectivity is paramount for the efficient synthesis of specifically substituted analogs. The development of the 3-methyl-7-azaindole core is the foundational stage in synthesizing the target boronic acid.

The C-3 position of the 7-azaindole pyrrole ring is the most electron-rich and nucleophilic site, making it susceptible to electrophilic attack. nih.govacs.orgnih.gov This inherent reactivity guides many strategies for introducing substituents at this position.

Direct C-3 alkylation represents a straightforward approach to installing the methyl group. This is typically achieved by treating the 7-azaindole nucleus with a suitable base and a methylating agent. A common method involves the use of sodium hydride (NaH) to deprotonate the indole (B1671886) nitrogen, followed by the addition of methyl iodide (MeI) as the electrophile. nih.govacs.org While this can lead to the desired C-3 methylated product, competition with N-methylation can occur, requiring careful optimization of reaction conditions. nih.gov

ReactantBaseMethylating AgentSolventYieldReference(s)
6-Chloro-3-iodo-7-azaindole derivativeNaHMeIDMF73% nih.gov, acs.org

Directed metalation is another powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic systems. worktribe.comscispace.com This method involves the use of a directed metalation group (DMG) which positions a metalating agent (typically an organolithium reagent) at an adjacent site. While this has been effectively used for C-2 and C-6 functionalization of the 7-azaindole core, its application for direct C-3 methylation is less common. scispace.comnih.gov More advanced transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H oxidative alkylation, have also been developed, demonstrating the potential for novel C-C bond formations on the 7-azaindole scaffold. rsc.org

An alternative to direct methylation is the construction of the 7-azaindole ring with the C-3 methyl group already incorporated into the precursor. This approach often involves the cyclization of a suitably substituted pyridine derivative. nih.govrsc.org For example, the reaction between a 2-aminopyridine (B139424) and an internal alkyne, followed by cyclization, can yield a substituted 7-azaindole. nih.gov

One documented strategy attempts to build the ring from 3-methyl-5-nitro-pyridin-2-ylamine. acs.org This precursor was successfully converted to its corresponding N,N-dimethylformamidine derivative. However, the subsequent cycloisomerization step to form the 5-nitro-7-azaindole ring by creating the C2-C3 bond was unsuccessful under various basic conditions, highlighting the challenges that can be encountered in ring-closure reactions. acs.org

To introduce the boronic acid group at the C-5 position, a common and effective strategy is to first install a halogen at this site. The resulting 5-halo-7-azaindole is a key intermediate that can readily participate in palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, to form the C-B bond. nih.govgoogle.com

The regioselective halogenation of 7-azaindole is non-trivial. As mentioned, the C-3 position is the most reactive site for electrophilic substitution.

Bromination: Direct bromination of 7-azaindole with reagents like N-bromosuccinimide (NBS) or copper(II) bromide typically yields the 3-bromo derivative. researchgate.net Achieving selective bromination at C-5 often requires a multi-step approach. One strategy involves the dibromination of 7-azaindole at the C-3 and C-5 positions, followed by a selective removal of the C-3 bromine. google.com Alternatively, the C-3 position can be protected before carrying out the C-5 bromination.

Iodination: Similar to bromination, direct iodination of 7-azaindole with reagents such as N-iodosuccinimide (NIS) or molecular iodine preferentially occurs at the C-3 position. nih.govacs.orgnih.gov This high regioselectivity is consistently observed across various conditions. acs.orgnih.govresearchgate.net Therefore, synthesizing a 5-iodo-7-azaindole requires that the C-3 position be blocked.

Combining the methodologies for C-3 methylation and C-5 halogenation allows for the synthesis of the crucial 5-halo-3-methyl-7-azaindole precursor. Several synthetic routes can be envisioned:

Nitrogen Protection and Deprotection Strategies in 7-Azaindole Synthesis

The synthesis of functionalized 7-azaindoles often necessitates the use of protecting groups for the nitrogen atom of the pyrrole ring. This strategy is crucial for preventing unwanted side reactions and directing the regioselectivity of subsequent chemical modifications.

Impact of N-Substituents on Regioselectivity and Yield

Conversely, studies have demonstrated that methylation or tosylation of the indole -NH can lead to a loss of biological activity in certain contexts, highlighting the importance of the N-H bond for potential hydrogen bonding interactions. nih.gov The choice of the protecting group, therefore, represents a critical consideration, balancing the need for synthetic control with the desired biological profile of the final compound.

The electron-donating or -withdrawing nature of substituents on the 7-azaindole ring can also impact the strength of non-covalent interactions, which can be a factor in reaction outcomes. acs.org For example, electron-donating groups para to the pyridine nitrogen can enhance n → π* interactions with other aromatic systems. acs.org

Boronylation Methodologies for Introducing the C-5 Boronic Acid Moiety

The introduction of a boronic acid or its ester at the C-5 position of the 3-methyl-7-azaindole core is a pivotal step in the synthesis of the target compound. Various boronylation methods have been developed to achieve this transformation efficiently.

Miyaura Borylation for the Synthesis of 3-Methyl-7-azaindole-5-boronic Acid Pinacol (B44631) Ester

The Miyaura borylation is a widely employed palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating the C-B bond at the C-5 position of the azaindole ring system. The resulting pinacol ester is a stable, crystalline solid that can be readily purified and used in subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgsigmaaldrich.com

Successful Miyaura borylation reactions hinge on the careful optimization of the catalytic system and reaction conditions. Key components of the catalytic system typically include a palladium precursor, a phosphine (B1218219) ligand, and a base. nih.govalfa-chemistry.com The choice of base is critical; it must be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions. alfa-chemistry.com Potassium acetate (B1210297) (KOAc) is a commonly used base in these reactions. alfa-chemistry.com

Recent advancements have focused on improving the efficiency and sustainability of Miyaura borylations. The use of lipophilic bases has been shown to enable the reaction to proceed at lower temperatures and with reduced catalyst loading. nih.govresearchgate.net Furthermore, environmentally friendly methods utilizing green solvents and near-neat conditions have been developed to minimize waste and improve the safety profile of the process. rsc.org One-pot tandem borylation/Suzuki-Miyaura cross-coupling reactions have also been established, streamlining the synthesis of complex molecules. rsc.orgresearchgate.net

Table 1: Optimized Conditions for Miyaura Borylation

Parameter Condition Reference
Catalyst PdCl₂(dppf) nih.govwikipedia.org
Ligand dppf nih.gov
Base K₂CO₃, KOAc nih.govalfa-chemistry.com
Boron Source Bis(pinacolato)diboron (B₂pin₂) wikipedia.org
Solvent Dioxane, Toluene nih.govorganic-chemistry.org

| Temperature | 85-120 °C | nih.gov |

This table presents a general overview of optimized conditions. Specific conditions may vary depending on the substrate.

The Miyaura borylation has demonstrated a broad substrate scope, tolerating a wide range of functional groups on the aryl halide starting material. wikipedia.orgnih.gov This functional group tolerance is a significant advantage, allowing for the synthesis of complex and highly functionalized boronate esters. The reaction has been successfully applied to various aryl and heteroaryl halides, including those containing electron-donating and electron-withdrawing groups. nih.gov For instance, the synthesis of 3,6-diaryl 7-azaindoles was achieved via a sequential Suzuki-Miyaura cross-coupling, demonstrating the compatibility of the borylation reaction with subsequent transformations. nih.gov

Direct Synthesis of 5-Boronic Acid via Organometallic Reagents

An alternative approach to the synthesis of boronic acids involves the use of organometallic reagents, such as organolithium or Grignard reagents. nih.govmdpi.com This method typically involves the formation of an organometallic species from an aryl halide, followed by quenching with a boron electrophile like trialkyl borate (B1201080). mdpi.com While this method can be effective, it is often limited by the functional group tolerance due to the high reactivity of the organometallic intermediates. mdpi.com

Recent studies have explored the direct synthesis of boronic esters from organometallic reagents and bis(pinacolato)diboron, offering an alternative route to these valuable synthetic intermediates. nih.gov This approach can provide access to a variety of boronic esters with good to excellent yields. nih.gov

Grignard Reagent and Lithiation/Boronylation Sequences

Traditional methods for introducing a boronic acid group onto an aromatic or heteroaromatic ring often rely on the reaction of an organometallic species with a boron electrophile.

Grignard Reagent Approach:

A plausible and established route to boronic acids involves the use of Grignard reagents. This method would typically start from a halogenated precursor, such as 5-bromo-3-methyl-7-azaindole. The synthesis of such precursors can be achieved through various methods, including the Sonogashira coupling of a 2-amino-3-bromo-5-methylpyridine (B30763) with an appropriate alkyne, followed by cyclization rsc.org.

Once the 5-halo-3-methyl-7-azaindole is obtained, the Grignard reagent can be formed by reacting it with magnesium metal. Subsequent treatment of this Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup, would yield the desired this compound. A similar approach has been patented for the synthesis of 5-hydroxy-7-azaindole-5-boronic acid, where a Grignard reagent is reacted with trimethyl borate nih.gov. While the direct application to the 3-methyl analog is not explicitly detailed in the available literature, this precedent suggests its feasibility. The general reaction is depicted in Scheme 1.

Scheme 1: Plausible Grignard-based synthesis of this compound

Generated code

Reactivity and Chemical Transformations of 3 Methyl 7 Azaindole 5 Boronic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govchemrxiv.org This palladium-catalyzed reaction is particularly valuable for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov The reaction typically involves an organoboron compound, such as a boronic acid, an organic halide or pseudohalide, a palladium catalyst, and a base. libretexts.orgyonedalabs.com

The Suzuki-Miyaura coupling is extensively used to functionalize heterocyclic compounds like 7-azaindoles. acs.orgnih.gov Specifically, 3-methyl-7-azaindole-5-boronic acid serves as a key building block, enabling the introduction of various aryl and heteroaryl substituents at the C5 position of the azaindole core. acs.orgnih.gov This transformation is crucial for the synthesis of complex molecules with potential biological activity. nih.govacs.org

The reaction's success with heteroaryl partners, which are often challenging due to the presence of Lewis-basic atoms that can deactivate the catalyst, has been significantly improved through the development of advanced catalyst systems. nih.govnih.gov The coupling of this compound with a range of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates proceeds under optimized conditions to yield the desired biaryl products. nih.govorganic-chemistry.org For instance, the coupling of N-protected 3-iodo-6-chloro-7-azaindole with various aryl boronic acids demonstrates high yields for both electron-donating and electron-withdrawing groups on the aryl partner. acs.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl or heteroaryl halide (R-X) to a low-valent palladium(0) complex (Pd(0)Ln). This step forms a palladium(II) intermediate (R-Pd(II)-X). chemrxiv.orglibretexts.org The reactivity of the halide is typically I > Br > Cl. libretexts.org The choice of ligand (L) is critical, as it influences the electron density and steric environment of the palladium center, affecting the rate and efficiency of this step. chemrxiv.org

Transmetalation : This is often the rate-determining step. The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org The base (e.g., K3PO4, Cs2CO3) reacts with the boronic acid to form a more nucleophilic boronate species [R'-B(OH)3]-. organic-chemistry.org This boronate then reacts with the R-Pd(II)-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate (R-Pd(II)-R'). libretexts.orgyoutube.com

Reductive Elimination : In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination to form the new C-C bond in the biaryl product (R-R'). This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.orglibretexts.org

For azaindole substrates, the presence of the nitrogen atom in the pyridine (B92270) ring can influence the catalytic cycle, potentially by coordinating to the palladium center. nih.gov This can sometimes inhibit the reaction, necessitating careful optimization of ligands and reaction conditions to prevent catalyst deactivation. nih.govnih.gov

The choice of palladium catalyst and ligand is paramount for achieving high yields and broad substrate scope in the Suzuki-Miyaura coupling of azaindole derivatives. nih.govnih.gov The development of specialized ligands has been instrumental in overcoming challenges associated with unreactive substrates (like aryl chlorides) or those prone to catalyst inhibition (like nitrogen-rich heterocycles). libretexts.orgnih.gov

Catalysts : Palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) are common palladium sources. nih.govacs.org Pre-catalysts, where the palladium is already complexed with a ligand, are also widely used for their stability and ease of handling. nih.govnih.gov For instance, XPhosPdG2 is a commercially available pre-catalyst that has shown high efficiency in the coupling of bromo-pyrazolo[1,5-a]pyrimidinones. nih.gov

Ligands : Electron-rich, bulky phosphine (B1218219) ligands are often the most effective. nih.govnih.gov These ligands promote the oxidative addition step and stabilize the palladium intermediates. nih.gov

Buchwald Ligands : Ligands such as SPhos and XPhos are highly effective for coupling a wide range of aryl and heteroaryl halides, including less reactive chlorides. nih.govacs.orgnih.gov They have been successfully used in the arylation of 7-azaindoles. acs.orgnih.gov

Other Phosphine Ligands : Tricyclohexylphosphine (PCy3) and tri-tert-butylphosphine (B79228) (P(t-Bu)3) are also effective for various substrates. organic-chemistry.org The combination of Pd(OAc)2 with PCy3 is suitable for coupling triflates. organic-chemistry.org In some cases, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is used, particularly in microwave-assisted reactions. researchgate.net

Optimization studies often involve screening a panel of ligands and catalysts to find the ideal combination for a specific substrate pair. nih.govnih.gov For example, in the synthesis of C3,C6-diaryl 7-azaindoles, a system of Pd2(dba)3 and SPhos was found to be optimal for the selective arylation at the C3 position. acs.orgnih.gov

Table 1: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of Azaindole Derivatives and Related Heterocycles
Catalyst/Pre-catalystLigandSubstrate TypeTypical YieldReference
Pd2(dba)3SPhos3-Iodo-6-chloro-7-azaindole + Aryl boronic acids67-93% acs.orgnih.gov
XPhosPdG2XPhos3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one + Aryl boronic acids67-87% nih.gov
Pd(PPh3)4-3-Bromoindazoles + Aryl boronic acids (Microwave)Good to Excellent researchgate.net
Pd(OAc)2RuPhos5-Bromo-1-methyl-1H-indazol-3-amine + Aryl boronic acidsGood to Excellent researchgate.net

The choice of solvent and base significantly impacts the efficiency and outcome of the Suzuki-Miyaura reaction. nih.govresearchgate.net These components influence catalyst activity, substrate solubility, and the crucial transmetalation step. organic-chemistry.orgnih.gov

Solvents : A variety of solvents can be used, often in aqueous mixtures. nih.govresearchgate.net The polarity of the solvent can affect the structure and activity of the catalytic intermediates. nih.gov

Ethers : Dioxane and tetrahydrofuran (B95107) (THF) are commonly used, often mixed with water. nih.govnih.gov A mixture of dioxane and water is a standard system that facilitates the dissolution of both the organic substrates and the inorganic base. nih.gov

Alcohols : Isopropanol and tert-amyl alcohol are considered "greener" solvent options and have proven effective. nih.govnih.govnih.gov

Aprotic Polar Solvents : Toluene, often mixed with ethanol, is effective for specific applications, such as the selective arylation of 7-azaindoles. acs.orgnih.gov

Bases : The base plays a critical role in activating the boronic acid for transmetalation. organic-chemistry.org The strength and nature of the base can determine the reaction rate and yield.

Carbonates : Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are widely used. acs.orgresearchgate.net Cs2CO3 is often employed in challenging couplings due to its high solubility and basicity. acs.orgnih.gov

Phosphates : Potassium phosphate (B84403) (K3PO4) is another common and effective base, particularly for couplings involving nitrogen-containing heterocycles. nih.govnih.gov

Fluorides : Potassium fluoride (B91410) (KF) can be used to activate boronic acids, especially when base-sensitive functional groups are present. organic-chemistry.org

The optimal solvent-base combination is highly dependent on the specific substrates and catalyst system. For instance, the coupling of 3-iodo-6-chloro-7-azaindole with phenyl boronic acid works well with Cs2CO3 in a toluene/ethanol mixture. acs.orgnih.gov In contrast, coupling of unprotected nitrogen-rich heterocycles often benefits from K3PO4 in a dioxane/water system. nih.gov

Table 2: Common Solvent and Base Combinations in Suzuki-Miyaura Couplings
Solvent SystemBaseSubstrate ExampleReference
Dioxane / H2OK3PO4Unprotected Azaindole Halides nih.gov
Toluene / EthanolCs2CO33-Iodo-6-chloro-7-azaindole acs.orgnih.gov
tert-Amyl alcoholK3PO4Heterocyclic Aryl Halides nih.govnih.gov
Dioxane / EtOH / H2OCs2CO33-Bromoindazoles (Microwave) researchgate.net

In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. researchgate.netcolab.ws For the Suzuki-Miyaura reaction, this has led to the adoption of microwave-assisted synthesis and other green chemistry principles.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. durham.ac.ukresearchgate.net This is due to efficient and rapid heating of the reaction mixture. durham.ac.uk Microwave-assisted Suzuki couplings have been successfully applied to various heterocyclic systems, including 3-bromoindazoles and pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net For example, the coupling of 3-bromoindazoles with arylboronic acids using Pd(PPh3)4 and Cs2CO3 is effectively performed at 140 °C under microwave irradiation. researchgate.net This rapid heating can also lead to improved yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts. durham.ac.ukresearchgate.net

Green Chemistry Approaches :

Greener Solvents : The use of environmentally benign solvents is a key aspect of green chemistry. nih.gov Water is an ideal green solvent due to its non-toxicity and availability. researchgate.netcolab.ws Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, are also gaining traction as sustainable alternatives to traditional petroleum-based solvents like dioxane and THF. nih.govnih.govrsc.org

Energy Efficiency : Microwave heating is generally more energy-efficient than conventional heating methods. durham.ac.uk One-pot sequential reactions, where multiple steps are performed in the same vessel without intermediate purification, also contribute to a greener process by reducing solvent use and waste generation. acs.orgnih.gov

Nitrogen-rich heterocycles, such as pyrimidines, pyrazoles, and indazoles, are prevalent in many biologically active molecules. nih.govnih.gov However, their use in Suzuki-Miyaura couplings can be challenging. The Lewis-basic nitrogen atoms can coordinate to the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle. nih.govnih.gov

To overcome this, several strategies have been developed:

Advanced Catalysts : The use of highly active, sterically hindered ligands like XPhos and SPhos helps to prevent catalyst deactivation and promotes the desired C-C bond formation. nih.gov These ligands create a bulky environment around the palladium center that disfavors the binding of the heterocyclic substrate.

Optimized Conditions : Careful selection of the base and solvent is crucial. Strong inorganic bases like K3PO4 are often preferred. nih.govnih.gov Anhydrous conditions or the use of specific additives like trimethyl borate (B1201080) can also enhance reaction rates by preventing catalyst poisoning and solubilizing intermediates. nih.gov

Substrate Modification : While often less desirable due to extra synthetic steps, N-protection of the heterocycle can block the site of catalyst inhibition. nih.gov However, methods that allow for the direct coupling of unprotected heterocycles are more efficient and are now well-established for many systems, including azaindoles. nih.gov

Successful couplings have been reported for a variety of nitrogen-rich heterocycles, including the coupling of 5-bromopyrimidine (B23866) with various heterocyclic boronic acids using nickel catalysis in a green solvent. nih.gov Palladium-catalyzed systems have been optimized for the arylation of pyrazolo[1,5-a]pyrimidin-5-ones and pyrimido[1,2-b]indazol-2-ones, demonstrating the broad applicability of modern Suzuki-Miyaura protocols. nih.gov

Other Metal-Catalyzed C-C Cross-Coupling Reactions Involving Azaindoles

Beyond the well-established Suzuki coupling, several other palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings, have been effectively utilized for the C-C bond formation at various positions of the azaindole ring. nih.govatlanchimpharma.com These reactions provide versatile pathways for the introduction of alkynyl, alkenyl, and aryl/heteroaryl moieties, respectively.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to the synthesis and functionalization of 7-azaindoles. nih.govorganic-chemistry.orgwikipedia.org This methodology is instrumental in introducing alkynyl groups, which can serve as versatile handles for further chemical transformations.

One prominent strategy involves the coupling of halo-substituted 7-azaindoles with terminal alkynes. For instance, 2-iodo-7-azaindole has been reacted with a variety of terminal alkynes using a Pd/C-PPh3-CuI catalyst system in water to produce 2-alkynyl-7-azaindoles. aurigeneservices.com Similarly, 4-iodo-1-acetyl-7-azaindole (B1312628) has been shown to react with 2-methyl-3-butyn-2-ol (B105114) under Sonogashira conditions to yield the corresponding alkynylated product in high yield. atlanchimpharma.com

Another approach involves a double Sonogashira reaction on dihalogenated aminopyridines, which subsequently cyclize to form 2,3,5-trisubstituted 7-azaindoles. nih.govsigmaaldrich.com This method allows for the introduction of substituents at multiple positions of the azaindole core in a controlled manner. The reaction conditions for Sonogashira couplings of azaindole derivatives typically involve a palladium catalyst, such as PdCl2(PPh3)2 or Pd(PPh3)4, a copper(I) co-catalyst like CuI, and a base, often an amine like triethylamine, in a suitable solvent such as DMF. nih.gov The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the substrates. nih.gov

A novel iridium(III)-catalyzed ortho-mono-alkynylation of 7-azaindoles has also been reported, offering a direct and general method for synthesizing new 7-azaindole (B17877) derivatives with a broad substrate scope. rsc.org Furthermore, an efficient copper-catalyzed N-alkynylation of 7-azaindoles using a CuI/DMAP catalytic system has been developed, providing a simple protocol for synthesizing a wide array of N-alkynylated 7-azaindoles. researchgate.netnih.gov

Table 1: Examples of Sonogashira Coupling Reactions on Azaindole Scaffolds

Azaindole SubstrateAlkyne PartnerCatalyst SystemProductYield (%)Reference
2-Iodo-7-azaindoleVarious terminal alkynes10% Pd/C–PPh3–CuI2-Alkynyl-7-azaindolesN/A aurigeneservices.com
4-Iodo-1-acetyl-7-azaindole2-Methyl-3-butyn-2-olPd(OAc)2/Ph3As/CuI4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-1-acetyl-7-azaindole94 atlanchimpharma.com
2-Amino-3,5-diiodopyridineVarious terminal alkynesPd(PPh3)4/CuI2,3,5-Trisubstituted 7-azaindolesN/A nih.govsigmaaldrich.com
7-AzaindoleTerminal alkynes[Ir(Cp*)Cl2]2C8-Alkynylated 7-azaindolesN/A rsc.org
7-AzaindoleTerminal alkynesCuI/DMAPN-Alkynylated 7-azaindolesGood researchgate.netnih.gov

The Heck coupling reaction, which involves the palladium-catalyzed reaction of an unsaturated halide with an alkene, provides an effective method for the olefination of azaindoles. nih.govatlanchimpharma.com This reaction allows for the introduction of vinyl groups onto the azaindole nucleus.

For example, 1-phenylsulfonyl-iodo-7-azaindole has been successfully coupled with methyl acrylate (B77674) under Heck conditions to yield the corresponding vinylated product. atlanchimpharma.com Additionally, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been developed for the straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. nih.govacs.orgacs.org This one-pot procedure offers an efficient route to various substituted azaindole isomers from readily available starting materials. nih.govacs.org The reaction typically utilizes a Pd2(dba)3/XPhos/t-BuONa system. nih.govacs.org

The mechanism of the intramolecular Heck reaction has been proposed to proceed through the formation of a π-allyl complex, followed by an intermolecular nucleophilic attack that generates the pyrrole (B145914) ring and regenerates the Pd(0) catalyst. nih.gov Microwave-assisted intramolecular Heck reactions have also been reported to be effective, reducing reaction times and improving yields. nih.gov

Table 2: Examples of Heck Coupling Reactions Involving Azaindoles

Azaindole SubstrateAlkene PartnerCatalyst SystemProductYield (%)Reference
1-Phenylsulfonyl-iodo-7-azaindoleMethyl acrylatePd(OAc)2/P(o-tol)3Methyl (E)-3-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylateFair atlanchimpharma.com
Amino-o-bromopyridinesAlkenyl bromidesPd2(dba)3/XPhos/t-BuONaSubstituted 4-, 5-, 6-, and 7-azaindolesN/A nih.govacs.orgacs.org
Imines/enamines derived from amino-ortho-halogenated pyridinesN/A (intramolecular)Pd(Ph3)4/Cy2NMeAzaindolesGood nih.gov

The Stille coupling reaction, which utilizes organotin reagents (stannanes) to couple with organic halides or triflates, is a versatile C-C bond-forming reaction with broad substrate scope. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This palladium-catalyzed reaction has been employed for the functionalization of the 7-azaindole core. atlanchimpharma.com

An early example involved the coupling of 2-(trimethylstannyl)-7-azaindole, prepared from 1-phenylsulfonyl-7-azaindole, with aromatic iodo derivatives. atlanchimpharma.com More commonly, halo-substituted azaindoles are coupled with various organostannanes. For instance, 2-iodo-7-azaindoles have been coupled with vinyltributyltin to introduce a vinyl group at the 2-position. atlanchimpharma.com This approach has also been used to introduce allyl and phenyl substituents in good yields. atlanchimpharma.com

The Stille reaction typically proceeds under mild conditions, and its mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product. wikipedia.orglibretexts.org A significant drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.org

Table 3: Examples of Stille Coupling Reactions on the Azaindole Ring

Azaindole SubstrateOrganotin ReagentCatalyst SystemProductYield (%)Reference
2-(Trimethylstannyl)-7-azaindoleAromatic iodo derivativesPd(PPh3)2Cl22-Aryl-7-azaindolesFair atlanchimpharma.com
1-Phenylsulfonyl-iodo-7-azaindoleVinyltributyltinN/A1-Phenylsulfonyl-vinyl-7-azaindoleGood atlanchimpharma.com
2-Iodo-7-azaindolesAllyl-, vinyl-, and phenyl-tin derivativesN/A2-Substituted-7-azaindoles60-86 atlanchimpharma.com

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have gained prominence as a cost-effective and versatile alternative to palladium-catalyzed systems for the formation of C-N and C-C bonds. rsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.govorganic-chemistry.org

The Chan-Lam coupling is a copper-mediated or -catalyzed reaction that forms a carbon-heteroatom bond, most commonly a C-N bond, between a boronic acid and an N-H containing compound. organic-chemistry.orgyoutube.com This reaction has been effectively applied to the N-arylation of 7-azaindoles. researchgate.netnih.gov

The reaction typically involves a copper(II) salt, such as Cu(OAc)2, a base, and an aryl boronic acid. researchgate.netresearchgate.net The reaction can often be performed at room temperature and in the presence of air. organic-chemistry.org Mechanistic studies have revealed the involvement of Cu(II)/Cu(III)/Cu(I) species in the catalytic cycle. researchgate.netnih.gov The reaction mixture of a Chan-Lam cross-coupling of 7-azaindole has been shown to yield dimeric copper(II)-7-azaindole complexes. researchgate.netnih.gov

The Chan-Lam N-arylation of 7-azaindole has been shown to be compatible with a range of aryl boronic acids, including those with both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov For example, the coupling of 7-azaindole with various phenylboronic acids using a Cu(OAc)2/DBU catalytic system in DCM at room temperature has been reported. researchgate.net

The reaction conditions have been optimized for various substrates. For instance, the N-heteroarylation of 7-azaindole with 3-iodopyridine (B74083) was successfully achieved using a CuI/Cs2CO3 system in DMSO. researchgate.net The choice of copper salt, base, and solvent can significantly influence the reaction outcome. researchgate.net The functional group tolerance of the Chan-Lam coupling makes it a valuable tool for the late-stage functionalization of complex molecules containing the 7-azaindole scaffold. researchgate.net

Table 4: Scope of Chan-Lam N-Arylation of 7-Azaindole

7-AzaindoleAryl Boronic AcidCatalyst SystemBaseSolventYield (%)Reference
7-AzaindolePhenylboronic acidCu(OAc)2 (20 mol%)DBU (1 equiv.)DCMN/A researchgate.net
7-Azaindole3-Iodopyridine (as aryl partner)CuI (10 mol%)Cs2CO3 (2 equiv.)DMSO76 researchgate.net
6-Methyl 2-aminobenzothiazolePhenylboronic acidCu(OAc)2N/AN/A67 nih.gov
6-Methyl 2-aminobenzothiazole4-Chlorophenylboronic acidCu(OAc)2N/AN/A89 nih.gov
6-Methyl 2-aminobenzothiazole4-Fluorophenylboronic acidCu(OAc)2N/AN/A86 nih.gov
6-Methyl 2-aminobenzothiazole3-Fluorophenylboronic acidCu(OAc)2N/AN/A80 nih.gov

Chan-Lam N-Arylation of 7-Azaindoles with Aryl Boronic Acids

Mechanistic Pathways in Copper-Mediated Couplings

Copper-mediated cross-coupling reactions, such as the Chan-Lam coupling, provide a powerful method for forming carbon-heteroatom bonds. researchgate.net While specific mechanistic studies on this compound are not extensively detailed in the reviewed literature, the mechanistic pathways are generally understood to follow those established for other arylboronic acids. acs.org These reactions are particularly useful for N-arylation and O-arylation under milder conditions than traditional Ullmann-Goldberg reactions. researchgate.netacs.org

The prevailing mechanism for the copper-catalyzed aerobic oxidative coupling of arylboronic acids with nucleophiles (e.g., alcohols, amines) is described as an "oxidase-style" pathway. acs.org This process involves a cycle of copper oxidation state changes, facilitating the coupling reaction. The key stages of this proposed mechanism are outlined below.

Proposed Mechanistic Cycle:

The reaction is initiated by the transmetalation of the aryl group (in this case, the 3-methyl-7-azaindole (B138285) moiety) from the boron atom to a Copper(II) species. This step is often the rate-limiting step of the catalytic cycle. acs.org The resulting aryl-Cu(II) intermediate is then oxidized by another equivalent of Cu(II) to generate a highly reactive aryl-Cu(III) intermediate. This high-valent copper species readily undergoes reductive elimination, forming the new carbon-heteroatom bond and two equivalents of a Cu(I) species. Finally, the catalytic cycle is completed by the rapid aerobic oxidation of the Cu(I) back to the active Cu(II) catalyst, with oxygen acting as the terminal oxidant. acs.org

Table 1: Key Stages in the Copper-Mediated Oxidative Coupling Mechanism acs.org

Stage Description Reactants Intermediates/Products
i & ii Transmetalation Arylboronic acid, 2x Cu(II) Aryl-Cu(II)
iii Oxidation Aryl-Cu(II), 1x Cu(II) Aryl-Cu(III)
iv Reductive Elimination Aryl-Cu(III), Nucleophile (Nu-H) Aryl-Nu, 2x Cu(I), H+

| v | Reoxidation | 2x Cu(I), ½ O₂, 2H+ | 2x Cu(II), H₂O |

This mechanistic framework is supported by kinetic and spectroscopic studies on related arylboronic acid systems, which show a 2:1 stoichiometry of Cu(II) to the coupled product and a 4:1 stoichiometry of copper to consumed oxygen. acs.org

Derivatization of the Boronic Acid Moiety to Other Functional Groups

The boronic acid group on the 3-methyl-7-azaindole core is a versatile handle for a wide range of chemical transformations, most notably for the formation of new carbon-carbon bonds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction is a cornerstone of modern synthetic chemistry due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives. nih.gov

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. nih.gov The cycle begins with the oxidative addition of an organohalide to the Pd(0) catalyst. This is followed by transmetalation, where the 3-methyl-7-azaindole group is transferred from the boronic acid (typically activated by a base) to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. nih.gov

Synthetic applications demonstrate the conversion of the boronic acid or its corresponding pinacol (B44631) ester on the 7-azaindole scaffold into various other groups. For instance, the Suzuki reaction is employed to couple the 7-azaindole core with a range of aryl and heteroaryl halides, leading to the synthesis of diverse, functionalized molecules. nih.govrsc.org

Table 2: Examples of Suzuki Coupling for Functionalization of the 7-Azaindole Core

7-Azaindole Precursor Coupling Partner Resulting Linkage Application/Product Class Reference
5-Bromo-7-azaindole (B68098) 1-Methyl-4-pyrazoleboronic acid pinacol ester C(5)-Pyrazole Synthesis of 3,5-disubstituted-7-azaindoles for medicinal chemistry nih.gov
5-Bromo-7-azaindole Various aryl boronic acids C(5)-Aryl Synthesis of functionalized 7-azaindoles for kinase inhibitors encyclopedia.pub
5-Bromo-7-azaindole (4-Methoxyphenyl)boronic acid C(5)-(4-Methoxyphenyl) Synthesis of substituted 7-azaindoles acs.org

Beyond the prevalent Suzuki coupling, the boronic acid moiety can undergo other transformations. One such derivatization is the reaction with vicinal diols. This reaction is particularly useful in analytical chemistry, where boronic acids are used as derivatizing agents to enhance the ionization efficiency and detection of diol-containing metabolites in mass spectrometry imaging. nih.gov

Advanced Synthetic Applications and Scaffold Diversification

Design and Synthesis of Multi-Substituted 7-Azaindole (B17877) Derivatives

The functionalization of the 7-azaindole core at multiple positions is a key strategy for modulating the biological activity and pharmacokinetic properties of resulting compounds. The presence of the boronic acid group in 3-methyl-7-azaindole-5-boronic acid makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to introduce aryl and heteroaryl substituents. libretexts.orgyoutube.com

Regioselective Di- and Tri-arylation Strategies

The development of regioselective arylation methods allows for the precise installation of different aryl groups at specific positions on the 7-azaindole scaffold. Starting with a dihalogenated 7-azaindole, sequential Suzuki-Miyaura cross-coupling reactions can be employed to introduce distinct aryl moieties. For instance, beginning with a 3-iodo-5-bromo-7-azaindole derivative, the more reactive C-I bond can be selectively coupled with an aryl boronic acid, followed by a second coupling at the C-Br position with a different boronic acid. nih.gov This stepwise approach provides access to unsymmetrically 3,5-diarylated 7-azaindoles. nih.gov

A one-pot synthesis of C3,C6-diaryl 7-azaindoles has been reported using a Pd2dba3/SPhos catalytic system. acs.org This method allows for the selective C3 monoarylation of N-protected 3-iodo-6-chloro-7-azaindole, followed by a subsequent arylation at the C6 position. acs.org The reaction conditions are tolerant of both electron-donating and electron-withdrawing groups on the aryl boronic acid, affording good to excellent yields of the diarylated products. acs.org

Reactant 1Reactant 2Catalyst SystemProductYield (%)
3-iodo-6-chloro-7-azaindolePhenylboronic acidPd2dba3/SPhos, Cs2CO3C3-phenyl-6-chloro-7-azaindole85 acs.org
3-iodo-6-chloro-7-azaindolep-Tolylboronic acidPd2dba3/SPhos, Cs2CO3C3-(p-tolyl)-6-chloro-7-azaindole89 acs.org
3-iodo-6-chloro-7-azaindolep-Methoxyphenylboronic acidPd2dba3/SPhos, Cs2CO3C3-(p-methoxyphenyl)-6-chloro-7-azaindole93 acs.org
3-iodo-6-chloro-7-azaindolep-Fluorophenylboronic acidPd2dba3/SPhos, Cs2CO3C3-(p-fluorophenyl)-6-chloro-7-azaindole79 acs.org
C3-phenyl-6-chloro-7-azaindolePhenylboronic acidPd2dba3/SPhos, K3PO4C3,C6-diphenyl-7-azaindole88 acs.org

Furthermore, sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has been established to install four different aryl groups in a chemoselective manner, leading to sterically hindered and extended 7-azaindole structures. acs.org

Synthesis of Biaryl-Tethered Azaindole Compounds

The synthesis of biaryl-tethered azaindole compounds is readily achieved through Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of the 7-azaindole core with a wide variety of aryl and heteroaryl boronic acids or their corresponding esters. libretexts.orgnih.gov The reaction typically proceeds under basic conditions with a palladium catalyst. libretexts.org

A common strategy involves the initial synthesis of a halogenated 7-azaindole, which then serves as the electrophilic partner in the Suzuki coupling. For example, 5-bromo-7-azaindole (B68098) can be coupled with various aryl boronic acids to introduce substituents at the 5-position. acs.orgnih.gov Subsequent functionalization at other positions, such as iodination at C-3, allows for a second Suzuki coupling to install a different aryl group, leading to disubstituted biaryl-tethered azaindoles. nih.gov

Synthetic Strategies for Fused and Bridged Azaindole Systems

The diversification of the 7-azaindole scaffold extends beyond simple substitution to the construction of more complex fused and bridged ring systems. These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, leading to novel biological activities.

One approach to fused systems involves the intramolecular cyclization of appropriately functionalized 7-azaindole derivatives. For instance, the synthesis of benzothiophene-fused 7-azaindole analogs has been achieved through an iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles, followed by cyclization. acs.org

Another strategy involves the use of multi-component reactions. For example, the reaction of 5-aminopyrroles with various carbonyl compounds can lead to the formation of spiro-fused oxindoles containing a dihydro-1H-pyrrolo[2,3-b]pyridine moiety. uni-rostock.de While not directly starting from this compound, these methods highlight the potential for building complex fused systems from related pyrrole (B145914) precursors. uni-rostock.de

Development of Diverse Compound Libraries from this compound Scaffolds

The strategic placement of the boronic acid functionality on the 3-methyl-7-azaindole (B138285) core makes it an invaluable starting material for the generation of diverse compound libraries for high-throughput screening. The versatility of the Suzuki-Miyaura coupling allows for the rapid and efficient introduction of a wide array of chemical functionalities. nih.gov

By employing a parallel synthesis approach, a large number of analogs can be generated by reacting this compound, or a suitable precursor, with a diverse set of aryl and heteroaryl halides. nih.gov This strategy has been successfully used to establish structure-activity relationships (SAR) for various biological targets. nih.gov For example, a library of 3,5-disubstituted-7-azaindoles was synthesized to explore their potential as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov

The development of solid-phase synthesis methods further enhances the efficiency of library generation. nih.gov Attaching the azaindole scaffold or the coupling partner to a solid support simplifies the purification process and allows for the automation of the synthetic workflow. nih.gov

The combination of the inherent biological relevance of the 7-azaindole scaffold and the synthetic tractability of the boronic acid handle positions this compound as a cornerstone for the discovery of new chemical entities with therapeutic potential.

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms in Boron-Involving Transformations

The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. rsc.orglibretexts.org

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. libretexts.org The key steps are oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl halide) to form a Pd(II) species. libretexts.org

Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. rsc.org The organoborane, such as 3-Methyl-7-azaindole-5-boronic acid, reacts with the Pd(II) complex. libretexts.org The presence of a base is typically required to facilitate this step, often by forming a more reactive boronate species. rsc.org Studies have shown that boronic esters can also undergo transmetalation directly without prior hydrolysis, sometimes leading to significant rate enhancements. nih.govresearchgate.net

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description Reactants Products
Oxidative Addition The Pd(0) catalyst inserts into the carbon-halide bond. Pd(0) complex, Organic Halide (R-X) Organopalladium(II) complex (R-Pd-X)
Transmetalation The organic group from the boronic acid replaces the halide on the palladium complex. R-Pd-X, Organoboronic Acid (R'-B(OH)₂) Di-organopalladium(II) complex (R-Pd-R')

| Reductive Elimination | The two organic groups couple, forming a new C-C bond and regenerating the catalyst. | R-Pd-R' | Coupled Product (R-R'), Pd(0) complex |

This table provides a generalized overview of the Suzuki-Miyaura catalytic cycle. libretexts.org

The ligands attached to the palladium catalyst play a critical role in the efficiency and selectivity of the coupling reaction. They can influence the solubility, stability, and reactivity of the catalytic species. In the context of azaindole chemistry, ligands such as SPhos and DavePhos have been successfully employed in palladium-catalyzed arylations. nih.govacs.org

The interaction between the substrate and the catalyst is also fundamental. The 7-azaindole (B17877) nucleus itself, with its Lewis basic pyridine (B92270) nitrogen, can coordinate to the metal center. This interaction is a key principle behind directed metalation strategies, where a functional group on the substrate directs the catalyst to a specific position. baranlab.org This "complex-induced proximity effect" (CIPE) is crucial for achieving high regioselectivity in functionalization reactions. baranlab.org

Regioselectivity and Stereoselectivity in Azaindole Functionalization

Controlling the position of new chemical bonds (regioselectivity) on the 7-azaindole scaffold is paramount for synthesizing specific isomers with desired biological or material properties.

The inherent electronic properties of the 7-azaindole ring system, which consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine ring, naturally direct reactions to certain positions. For instance, electrophilic substitution is often favored at the C3 position of the pyrrole ring. rsc.orgnih.gov

However, the outcome of a reaction is a complex interplay of both electronic and steric factors. For example, in palladium-catalyzed Suzuki reactions involving 3,5-disubstituted-7-azaindoles, the substituents at both positions are crucial for biological activity, and their positions can be interchanged without a significant loss of potency. nih.gov The reaction conditions for Suzuki couplings on azaindole cores have been shown to tolerate both electron-donating and electron-withdrawing groups on the coupling partners, indicating a robust and versatile methodology. acs.org In some borylation reactions, steric effects can direct functionalization to less hindered positions, such as C5 and C7. nih.gov

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic rings. wikipedia.orgnumberanalytics.com The strategy relies on a "directed metalation group" (DMG) on the substrate, which coordinates to a strong base (typically an organolithium reagent). baranlab.orguwindsor.ca This coordination brings the base into proximity with a specific ortho-proton, facilitating its removal (deprotonation) to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, leading to substitution exclusively at that ortho-position. wikipedia.org

This strategy has been elegantly applied to the 7-azaindole system. By installing a carbamoyl (B1232498) directing group at the N7-position, it is possible to direct metalation selectively to the C6-position. researchgate.net Quenching this intermediate with an electrophile installs a substituent at C6. In a subsequent step, the carbamoyl group can be induced to "dance" or migrate from the N7 to the N1 position. This allows for a second, different directed metalation at the C2-position, enabling the synthesis of complex 2,6-disubstituted 7-azaindoles in a highly controlled, iterative manner. researchgate.net This highlights how strategic placement and migration of a directing group can overcome the inherent reactivity of the azaindole core to achieve otherwise difficult functionalization patterns.

Application of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of molecules like this compound and its derivatives. mdpi.com These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

DFT calculations are used to:

Optimize Molecular Geometry : Determine the most stable three-dimensional structure of the molecule. nih.gov

Analyze Vibrational Spectra : Calculate theoretical IR and Raman spectra, which aids in the interpretation of experimental data and confirms structural assignments. mdpi.comresearchgate.net

Investigate Electronic Properties : Map the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.govrsc.org DFT studies can identify the most nucleophilic and electrophilic regions of a molecule, predicting its reactivity. nih.gov

Model Reaction Mechanisms : Explore the energy profiles of reaction pathways, identify transition states, and calculate activation barriers, which helps to elucidate reaction mechanisms and understand selectivity. nih.gov

Study Intermolecular Interactions : Analyze non-covalent interactions, such as hydrogen bonding, which are critical for understanding crystal packing and substrate-receptor binding. researchgate.net

For azaindole derivatives, DFT studies have been used to understand metal-ligand interactions in platinum and palladium complexes, assess the stability of different ligand conformations, and correlate structural features with biological activity. mdpi.comresearchgate.net

Table 2: Applications of DFT in the Study of Azaindole Derivatives

Computational Method Property Investigated Insights Gained
DFT (e.g., B3LYP, ωB97X-D) Molecular Geometry Prediction of stable conformers and bond lengths/angles. nih.govresearchgate.net
TD-DFT Electronic Transitions (UV-Vis) Understanding of the electronic structure and absorption spectra. dntb.gov.ua
DFT/Vibrational Analysis IR and Raman Spectra Assignment of vibrational modes and confirmation of structure. mdpi.com
Frontier Molecular Orbital (FMO) Analysis HOMO/LUMO Energies Identification of reactive sites and prediction of chemical reactivity. nih.govrsc.org

| Molecular Electrostatic Potential (MEP) | Charge Distribution | Visualization of electrophilic and nucleophilic regions. dntb.gov.ua |

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules. Such analyses are crucial for understanding the intrinsic properties of this compound, including its stability, reactivity, and spectroscopic characteristics.

Computational studies on the parent 7-azaindole scaffold reveal key electronic features that are modulated by the methyl and boronic acid substituents. mdpi.com The 7-azaindole system is characterized by a condensed, π-deficient pyridine ring and a π-excessive pyrrole ring. researchgate.net This electronic arrangement dictates the preferred sites for electrophilic and nucleophilic attack. DFT calculations can precisely map the electron density distribution, highlighting the electron-rich and electron-poor regions of the molecule. For this compound, the electron-donating methyl group at the 3-position is expected to increase the electron density in the pyrrole ring, while the electron-withdrawing boronic acid group at the 5-position influences the electronic landscape of the pyridine ring.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be employed to calculate various electronic properties that offer a more nuanced understanding of the molecule's behavior. sciencepg.com These properties are summarized in the table below.

Calculated Electronic Property Significance for this compound
Ionization Potential The energy required to remove an electron, indicating its tendency to act as an electron donor.
Electron Affinity The energy released upon gaining an electron, reflecting its capacity to act as an electron acceptor.
Electronegativity A measure of the atom's ability to attract shared electrons in a chemical bond.
Chemical Hardness/Softness Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These concepts are useful in predicting reactivity based on the Hard and Soft Acids and Bases (HSAB) principle.
Dipole Moment Provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

DFT calculations on related quinoline (B57606) derivatives have demonstrated the utility of these computed parameters in understanding their photophysical properties. rsc.org Similar computational approaches for this compound would be invaluable in predicting its behavior in various chemical environments.

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

Predictive modeling, often leveraging computational methods, is instrumental in forecasting the reactivity and selectivity of organic molecules in various reactions. For this compound, such models can guide its use as a building block in the synthesis of more complex molecules, particularly in cross-coupling reactions.

The 7-azaindole core possesses multiple sites for potential functionalization, and predictive models can help determine the most likely positions for substitution. researchgate.net The inherent electronic properties of the bicyclic system, further influenced by the existing methyl and boronic acid groups, lead to regioselectivity in electrophilic and nucleophilic substitution reactions. Computational models can simulate the attack of various reagents at different positions on the azaindole ring, calculating the activation energies for each pathway to predict the most favorable outcome.

A significant application of predictive modeling for this compound lies in its role in Suzuki-Miyaura cross-coupling reactions. acs.orgorganic-chemistry.org As a boronic acid derivative, it is a key coupling partner for the formation of carbon-carbon bonds. Predictive models can assess the reactivity of the boronic acid group under different catalytic conditions. Factors such as the choice of palladium catalyst, ligands, base, and solvent can be computationally screened to identify optimal conditions for high-yield and selective coupling. organic-chemistry.org

The table below outlines key aspects of predictive modeling for the reactivity of this compound.

Reaction Type Modeled Aspect Predicted Outcome
Electrophilic Aromatic Substitution RegioselectivityIdentification of the most nucleophilic site on the 7-azaindole ring for electrophilic attack.
Nucleophilic Aromatic Substitution ReactivityAssessment of the susceptibility of the pyridine ring to nucleophilic attack, potentially enhanced by the boronic acid group.
Suzuki-Miyaura Coupling Reaction EfficiencyPrediction of optimal catalyst and conditions for the coupling of the boronic acid group with various organic halides.
Protodeboronation StabilityEvaluation of the propensity for the boronic acid group to be cleaved under certain reaction conditions, which is a common side reaction. nih.gov

Recent advancements in machine learning, integrated with computational chemistry, are enabling the development of highly accurate predictive models for catalyst selection and reaction optimization, which could be applied to reactions involving this compound. illinois.edu

In Silico Studies of Reaction Pathways and Transition States

In silico studies provide a virtual window into the dynamic processes of chemical reactions, allowing for the detailed examination of reaction pathways and the characterization of fleeting transition states. For reactions involving this compound, these computational investigations are pivotal in understanding the underlying mechanisms.

Computational modeling can map out the entire energy profile of the Suzuki-Miyaura reaction with this compound. This involves:

Modeling the Oxidative Addition: The reaction of an organic halide with the palladium(0) catalyst to form a palladium(II) complex.

Investigating the Transmetalation Step: This is the crucial step where the organic moiety from the boron atom is transferred to the palladium center. In silico studies can elucidate the role of the base in activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation. The geometry and energy of the transition state for this step can be calculated.

Characterizing the Reductive Elimination: The final step where the coupled product is formed, and the palladium(0) catalyst is regenerated. Computational analysis can determine the activation barrier for this step.

The table below summarizes the key transition states in the Suzuki-Miyaura coupling of this compound that can be investigated through in silico methods.

Reaction Step Transition State Information from In Silico Studies
Oxidative Addition Pd(0) + R-X → [R-Pd(II)-X]‡Geometry of the three-centered transition state, activation energy.
Transmetalation R-Pd(II)-L + Ar-B(OH)2 → [L-Pd-R...Ar...B(OH)2]‡Structure of the bridged transition state, influence of ligands (L) and base on the activation barrier.
Reductive Elimination R-Pd(II)-Ar → [R...Ar...Pd(0)]‡Geometry of the transition state leading to C-C bond formation, energy barrier for product release.

DFT calculations have been successfully used to study the mechanism of 7-azaindole formation, revealing how additives can promote the reactivity of the catalyst by lowering the energy barriers of the elementary steps. nih.gov Similar detailed computational studies on the reactions of this compound would provide a comprehensive understanding of its chemical behavior and guide its efficient utilization in organic synthesis.

Future Perspectives in 3 Methyl 7 Azaindole 5 Boronic Acid Research

Unaddressed Challenges in Synthesis and Functionalization

Despite its utility, the synthesis and subsequent functionalization of 3-Methyl-7-azaindole-5-boronic acid are not without challenges. The primary route to this compound often involves a multi-step sequence starting from a simpler 7-azaindole (B17877) derivative, typically requiring protection, regioselective halogenation, methylation, and finally, borylation. nih.gov

A significant challenge lies in the regioselective functionalization of the 7-azaindole core. The synthesis often starts with a pre-functionalized precursor like 5-bromo-7-azaindole (B68098), which is then elaborated. nih.gov Achieving selective methylation at the C3-position and borylation at the C5-position without side reactions or the need for extensive protecting group strategies remains a complex task. The inherent reactivity of the pyridine (B92270) and pyrrole (B145914) rings within the azaindole system can lead to a mixture of products, complicating purification. researchgate.net

Furthermore, the synthesis of boronic acids and their derivatives can present difficulties. The nucleophilic addition of organometallic reagents to boron electrophiles is a common strategy, but it can be plagued by the formation of undesired byproducts such as borinic acids and triarylboranes, which makes purification challenging. mdpi.com The stability of the boronic acid group itself can also be a concern, as it is susceptible to degradation under certain reaction conditions.

Emerging Catalytic Systems and Green Chemistry Protocols

To address the synthetic challenges, researchers are exploring novel catalytic systems and environmentally benign protocols. The development of greener methods for the synthesis of 7-azaindole derivatives is an area of active investigation. rsc.org

Emerging Catalytic Systems:

Rhodium(III)-Catalyzed C–H Activation: Efficient Rh(III)-catalyzed syntheses of 7-azaindoles have been developed via the annulative coupling of aminopyridines with alkynes. researchgate.net Applying such C-H activation strategies could provide a more direct route to substituted azaindoles, potentially allowing for the late-stage introduction of the methyl group onto a pre-formed azaindole-boronic acid core.

Selenium-Catalyzed Amination: New protocols using selenium catalysis for the direct, intramolecular amination of C(sp²)-H bonds offer another avenue for constructing the azaindole nucleus under mild conditions. researchgate.net

Green Chemistry Protocols:

Microwave-Assisted Synthesis: A catalyst-free and green chemical method has been successfully developed for the methylenation of N-methyl-7-aza indoles using aqueous formaldehyde (B43269) under microwave irradiation, achieving excellent yields. rsc.org Adapting such microwave-assisted, solvent-free, or aqueous-based protocols for the synthesis of this compound could significantly reduce reaction times and environmental impact.

Catalyst-Free Transformations: The development of catalyst-free methods, such as the one demonstrated for methylenation, is highly desirable. rsc.org Exploring similar catalyst-free approaches for the borylation step could streamline the synthesis and reduce metal contamination in the final product.

The table below summarizes emerging green protocols applicable to 7-azaindole synthesis.

ProtocolKey FeaturesPotential Advantage for Target SynthesisReference
Microwave-Assisted MethylenationCatalyst-free, aqueous medium, rapid reactionReduces reaction time and avoids metal catalysts for the methylation step. rsc.org
Rh(III)-Catalyzed C-H ActivationHigh regioselectivity, functional group toleranceAllows for direct and controlled functionalization of the azaindole core. researchgate.net
Selenium-Catalyzed AminationDirect C-H amination, mild conditionsProvides an alternative, efficient route for forming the azaindole ring structure. researchgate.net

Novel Synthetic Transformations and Applications in Materials Science

The unique electronic properties of the 7-azaindole ring system, combined with the versatile reactivity of the boronic acid group, position this compound as a promising candidate for applications beyond its current primary use in medicinal chemistry. researchgate.netmdpi.com

Novel Synthetic Transformations: The boronic acid moiety is predominantly used for Suzuki cross-coupling reactions. nih.gov However, its reactivity can be harnessed for other transformations. Recent research on 7-azaindoles has shown novel functionalizations that could be applied to this compound derivatives:

C-3 Chalcogenation: Iodine-catalyzed methods for the regioselective sulfenylation and selenylation at the C3-position of 7-azaindoles have been reported. acs.org While the target compound is already methylated at this position, similar strategies could be explored for functionalizing other positions on the ring.

N-Arylation: Copper-catalyzed N-arylation of sulfenylated 7-azaindoles using arylboronic acids demonstrates the potential for further diversifying the scaffold. acs.org

Applications in Materials Science: While 7-azaindole derivatives are heavily researched for their biological activity, their photophysical properties are also notable. researchgate.netrsc.org The 7-azaindole core is a fluorescent group, and its derivatives are being explored for their optoelectronic properties.

Optoelectronic Materials: Boron-containing polycyclic aromatic compounds are of great interest for their applications in organic electronics. A two-step transmetalation process has been used to synthesize a polycyclic bis-borinic acid developed for its optoelectronic properties. mdpi.com The combination of the fluorescent 7-azaindole core with the Lewis acidic boron center in this compound makes it an attractive building block for creating novel organic semiconductors or fluorescent sensors.

The table below outlines potential transformations and applications.

AreaDescriptionPotential ImpactReference
Novel TransformationsHarnessing the reactivity of the azaindole core for reactions beyond standard cross-coupling, such as directed C-H functionalization or chalcogenation.Creates a wider range of complex derivatives for screening in drug discovery and materials science. acs.org
Materials ScienceUtilizing the inherent fluorescence of the 7-azaindole scaffold and the electronic properties of the boronic acid group to design novel organic electronic materials.Expands the application of this compound into new high-technology areas like organic light-emitting diodes (OLEDs) or chemical sensors. mdpi.comrsc.org

Q & A

Q. How can green chemistry principles be applied to its synthesis to reduce environmental impact?

  • Innovations :
  • Catalyst Recycling : Recover Pd nanoparticles via centrifugation for reuse, reducing metal waste .
  • Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.